molecular formula C17H21ClN4O2 B2851544 (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride CAS No. 1184990-91-7

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride

Cat. No.: B2851544
CAS No.: 1184990-91-7
M. Wt: 348.83
InChI Key: OHBQKJACLPABLA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple, ionic, covalent, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

Research has focused on synthesizing new derivatives of this chemical structure to explore their antimicrobial and pharmacological properties. For instance, Patel et al. (2011) synthesized a series of pyridine derivatives to investigate their in vitro antimicrobial activity, revealing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Tsuno et al. (2017) identified a novel series of derivatives as selective TRPV4 channel antagonists, demonstrating analgesic effects in animal models, which highlights their potential for treating pain (Tsuno et al., 2017).

Crystal Structure Analysis

The analysis of crystal structures of related compounds provides insights into their molecular interactions and potential applications in materials science. Revathi et al. (2015) presented the crystal structure of a related adduct, contributing to the understanding of molecular conformations and intermolecular interactions (Revathi et al., 2015).

Anticancer and Antituberculosis Studies

Compounds structurally similar to "(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride" have been evaluated for their anticancer and antituberculosis activities. Mallikarjuna et al. (2014) synthesized derivatives showing significant activity against breast cancer cell lines and M. tuberculosis, suggesting their potential as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

Enzyme Inhibition for Alzheimer's Disease

A series of multifunctional amides, including derivatives of this compound, was synthesized and evaluated for enzyme inhibitory potentials, highlighting their mild cytotoxicity and moderate enzyme inhibition, which could be beneficial for Alzheimer's disease therapy (Hassan et al., 2018).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and refers to how the compound exerts its effect at the molecular level .

Safety and Hazards

This involves studying the potential dangers of the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards .

Properties

IUPAC Name

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(2-methylphenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2.ClH/c1-13-5-3-4-6-14(13)17(22)21-11-9-20(10-12-21)15-7-8-16(23-2)19-18-15;/h3-8H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBQKJACLPABLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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